Sulfamethoxazole

Description

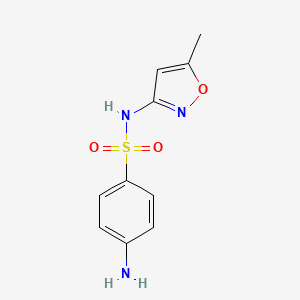

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKIGFTWXXRPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sulfamethoxazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfamethoxazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026064 | |

| Record name | Sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Solid | |

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L | |

| Record name | SID855654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide | |

| Record name | SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder | |

CAS No. |

723-46-6, 144930-01-8, 144993-89-5 | |

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144930-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144993-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethoxazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfamethoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamethoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfamethoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE42381TNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C | |

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Action of Sulfamethoxazole

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) Activity

Sulfamethoxazole's primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folate synthesis pathway of bacteria. patsnap.comwikipedia.orgnbinno.com This inhibition disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for bacterial growth and replication. patsnap.comwikipedia.org

Competitive Inhibition with Para-Aminobenzoic Acid (PABA)

This compound (B1682508) is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS. wikipedia.orgnbinno.comrcsb.org Due to this structural similarity, this compound competitively inhibits DHPS by binding to the enzyme's active site, preventing PABA from binding. patsnap.comwikipedia.orgwikipedia.org This competition effectively blocks the conversion of PABA and dihydropteroate diphosphate (B83284) into dihydrofolic acid. wikipedia.org The effectiveness of this compound can be diminished by an increased production of PABA, which can outcompete the drug for the enzyme's active site. patsnap.com

| Compound | Role in Folate Synthesis | Interaction with DHPS |

| This compound | Inhibitor | Competitively binds to the active site, blocking the substrate. patsnap.comwikipedia.orgwikipedia.org |

| Para-Aminobenzoic Acid (PABA) | Substrate | Binds to the active site to be converted into a precursor of dihydrofolic acid. patsnap.comwikipedia.org |

Enzymatic Pathway Disruption: Folate Synthesis Cascade

By inhibiting DHPS, this compound disrupts the bacterial folate synthesis cascade. patsnap.comwikipedia.org This pathway is essential for the de novo synthesis of folate in microorganisms. wikipedia.orgdrugbank.com The inhibition of dihydrofolic acid synthesis leads to a deficiency of tetrahydrofolate. patsnap.comdrugbank.com Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are necessary for bacterial cell division and growth. patsnap.comnbinno.com The disruption of this pathway results in a bacteriostatic effect, meaning it inhibits the proliferation of bacteria rather than killing them outright. patsnap.comdrugbank.com

Synergistic Molecular Mechanisms with Trimethoprim (B1683648)

This compound is frequently used in combination with trimethoprim to enhance its antibacterial efficacy. patsnap.comdrugbank.comnbinno.com This combination, often referred to as co-trimoxazole (B1683656), exhibits a synergistic effect, meaning the combined antibacterial activity is greater than the sum of their individual effects. wikipedia.orgnbinno.comnih.gov

Sequential Enzyme Inhibition in Tetrahydrofolate Biosynthesis

The synergy between this compound and trimethoprim stems from their sequential blockade of the same metabolic pathway. nbinno.comresearchgate.netmsdmanuals.com While this compound inhibits dihydropteroate synthase (DHPS), trimethoprim inhibits a subsequent enzyme in the folate synthesis pathway, dihydrofolate reductase (DHFR). patsnap.comwikipedia.orgnbinno.com DHFR is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. patsnap.comwikipedia.org This dual inhibition of two consecutive steps in the tetrahydrofolate biosynthesis pathway leads to a more profound disruption of folate metabolism. wikipedia.orgnbinno.com

| Drug | Target Enzyme | Step in Folate Synthesis |

| This compound | Dihydropteroate Synthase (DHPS) | Inhibits the formation of dihydrofolic acid from PABA. patsnap.comnbinno.commsdmanuals.com |

| Trimethoprim | Dihydrofolate Reductase (DHFR) | Inhibits the conversion of dihydrofolic acid to tetrahydrofolic acid. patsnap.comwikipedia.orgnbinno.com |

Mutual Potentiation in Folate Pathway Disruption

The synergistic relationship between this compound and trimethoprim is a result of mutual potentiation. nih.govspringernature.com this compound's inhibition of dihydrofolic acid production reduces the substrate available for dihydrofolate reductase, thereby potentiating the action of trimethoprim. nih.govresearchgate.net Conversely, recent research has shown that trimethoprim also potentiates the activity of this compound. nih.gov This occurs through a metabolic feedback loop where the inhibition of tetrahydrofolate synthesis by trimethoprim also limits the production of a precursor needed for the synthesis of dihydropteroate, the product of the reaction catalyzed by DHPS. nih.govresearchgate.net This mutual potentiation leads to a more effective and amplified depletion of folate. springernature.com

Impact on Nucleic Acid and Protein Biosynthesis Pathways

The sequential blockade of the folate pathway by this compound and trimethoprim has a significant downstream impact on the synthesis of essential macromolecules. nbinno.comwikipedia.org Tetrahydrofolate is a crucial cofactor for the synthesis of purines and thymidine (B127349), which are the building blocks of DNA and RNA. nbinno.comwikipedia.org It is also required for the synthesis of certain amino acids, such as methionine, which are necessary for protein production. wikipedia.org By severely depleting the levels of tetrahydrofolate, the combination of this compound and trimethoprim effectively halts the synthesis of DNA, RNA, and proteins, thereby inhibiting bacterial growth and replication. patsnap.comnbinno.comwikipedia.org This combined action often results in a bactericidal (bacteria-killing) effect, in contrast to the bacteriostatic effect of this compound alone. msdmanuals.com

Bacteriostatic and Bactericidal Effects at the Molecular Level

This compound is primarily classified as a bacteriostatic agent, meaning it inhibits the growth and replication of bacteria rather than directly killing them. patsnap.comwikipedia.org However, under certain conditions, particularly when used in combination with other agents, it can contribute to a bactericidal (bacteria-killing) effect. nih.govumich.edu The distinction between these two outcomes lies in the specific molecular interactions and their consequences for bacterial metabolism and survival.

The core of this compound's action is its structural similarity to para-aminobenzoic acid (PABA), an essential substrate for bacteria. wikipedia.orgrcsb.org This mimicry allows this compound to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). drugbank.comnbinno.comtaylorandfrancis.com DHPS is a critical enzyme in the bacterial folic acid (folate) synthesis pathway, responsible for catalyzing the condensation of PABA with dihydropterin pyrophosphate to form 7,8-dihydropteroate. nih.gov By binding to the PABA site on the enzyme, this compound obstructs the normal metabolic process. patsnap.comrcsb.org

This inhibition halts the production of dihydrofolic acid, a precursor to tetrahydrofolate. patsnap.com Tetrahydrofolate is an indispensable cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins. patsnap.comwikipedia.org Deprived of these essential molecules, the bacterial cell cannot replicate its DNA or synthesize necessary proteins, leading to a cessation of growth and cell division. patsnap.comnbinno.com This arrest of proliferation, without causing immediate cell lysis or death, is the molecular basis of the bacteriostatic effect. wikipedia.orgresearchgate.net

Crystal structure analyses of DHPS in complex with this compound reveal the precise interactions that facilitate this inhibition. The drug occupies the same binding pocket as PABA, with its sulfonyl group's negatively-charged oxygen atoms mimicking the carboxyl group of PABA. rcsb.org It forms specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Ser222, Thr62, and Lys221 in Yersinia pestis DHPS, which stabilizes its position and prevents the binding of the natural substrate. rcsb.org

| Parameter | Organism/Enzyme | Value | Description |

| Binding Constant (Kb) | E. coli & S. pneumoniae DHPS | 4.37 x 10⁴ M⁻¹ | Measures the binding affinity of this compound to the target enzyme. researchgate.net |

| Inhibition Constant (Ki) | Plasmodium falciparum DHPS | Varies by strain | Ki values for this compound showed a strong correlation (coefficient of 1.0) with those of sulfadoxine, indicating a similar inhibitory effect on different enzyme variants. nih.gov |

| Predicted Binding Affinity | Yersinia pestis DHPS | -6.5 kcal mol⁻¹ | A computational prediction of the binding energy between this compound and the DHPS active site. biorxiv.org |

This table is interactive. Click on the headers to sort the data.

While this compound alone is bacteriostatic, it achieves a bactericidal effect through synergy, most notably with trimethoprim. drugbank.comnih.gov Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the folate pathway—the conversion of dihydrofolic acid to the active tetrahydrofolic acid. nih.govresearchgate.net The simultaneous blockade of two sequential steps in this vital pathway leads to a much more profound depletion of tetrahydrofolate than either drug could achieve alone. nih.govresearchgate.net This dual action results in the complete shutdown of essential nucleotide and amino acid synthesis, ultimately leading to bacterial cell death. drugbank.com This synergistic relationship is often concentration-dependent; at lower concentrations, the combination may be bacteriostatic, while at higher clinical concentrations, it becomes bactericidal against susceptible organisms. umich.eduquora.com

The effectiveness of this compound, alone or in combination, is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration that prevents visible bacterial growth (bacteriostasis), while the MBC is the lowest concentration that results in bacterial death (bactericidal action). nih.gov For a truly bactericidal agent, the MBC is typically no more than four times the MIC. For bacteriostatic agents like this compound, the MBC is often significantly higher than the MIC, or not achievable at clinically relevant concentrations. asm.org

| Organism | Condition | MIC (µg/mL) | MBC (µg/mL) | Finding |

| Escherichia coli | This compound-Trimethoprim (19:1) | 0.25/4.75 - 4/74 | Not specified | Time-kill studies showed significant bacterial killing at concentrations corresponding to the MIC. researchgate.net |

| Escherichia coli | Sulfamethizole (a related sulfonamide) | 128 - 512 | Not specified | Treatment was effective against strains with MICs up to 512 µg/mL in an in vivo model. nih.gov |

| Haemophilus influenzae | This compound-Trimethoprim | Low (not specified) | Bimodally distributed | For some isolates, the MBC was low and similar to the MIC (bactericidal), while for others, no bactericidal activity was seen. asm.org |

| Staphylococcus aureus (GISA) | This compound-Trimethoprim | 0.0625/1.1875 | Not specified | At 1x MIC, the combination was bacteriostatic. At simulated peak serum concentrations, it was bactericidal against 2 of 3 strains. umich.edu |

| Burkholderia pseudomallei | This compound-Trimethoprim | MIC₅₀ = 0.19 | Not specified | 99.7% of over 3000 clinical isolates were found to be susceptible to the combination. nih.gov |

This table is interactive. Click on the headers to sort the data. MIC values for combinations are often expressed as a ratio of the respective compounds (e.g., Trimethoprim/Sulfamethoxazole).

Antimicrobial Activity and Synergistic Interactions of Sulfamethoxazole

Spectrum of Antimicrobial Activity in Research Models

Research models have established Sulfamethoxazole's broad-spectrum activity against a range of microorganisms. It is effective against numerous Gram-positive and Gram-negative bacteria, including common pathogens such as Escherichia coli, Klebsiella spp., Enterobacter spp., Haemophilus influenzae, Morganella morganii, Proteus mirabilis, Proteus vulgaris, Shigella flexneri, Shigella sonnei, and Streptococcus pneumoniae fda.gov. Studies have also indicated its activity against Trueperella pyogenes nih.govfrontiersin.org and Stenotrophomonas maltophilia brieflands.com. However, This compound (B1682508) alone demonstrates limited or no efficacy against fungi such as Candida auris researchgate.netnih.gov and is reported to be ineffective against Paracoccidioides brasiliensis at achievable serum concentrations asm.org.

Table 1: Spectrum of Antimicrobial Activity of this compound

| Organism | Susceptibility Status | Reference(s) |

| Escherichia coli | Susceptible | fda.gov |

| Klebsiella spp. | Susceptible | fda.gov |

| Enterobacter spp. | Susceptible | fda.gov |

| Haemophilus influenzae | Susceptible | fda.gov |

| Morganella morganii | Susceptible | fda.gov |

| Proteus mirabilis | Susceptible | fda.gov |

| Proteus vulgaris | Susceptible | fda.gov |

| Shigella flexneri | Susceptible | fda.gov |

| Shigella sonnei | Susceptible | fda.gov |

| Streptococcus pneumoniae | Susceptible | fda.gov |

| Trueperella pyogenes | Sensitive (in combo) | nih.govfrontiersin.org |

| Stenotrophomonas maltophilia | Sensitive | brieflands.com |

| Candida auris | Inactive alone | researchgate.netnih.gov |

| Paracoccidioides brasiliensis | Resistant (solo) | asm.org |

Investigations of Synergism with Other Antimicrobial Agents

This compound's therapeutic potential is significantly amplified when used in combination with other antimicrobial agents. These synergistic interactions often arise from targeting sequential metabolic pathways or employing complementary mechanisms of action, leading to enhanced efficacy and potentially delaying the development of resistance.

Quantitative Assessment of Synergistic Effects: Fractional Inhibitory Concentration Index (FICI) Studies

Quantitative methods, such as the Fractional Inhibitory Concentration Index (FICI), are crucial for evaluating the nature of drug interactions. Studies have demonstrated significant synergistic effects when this compound is combined with other agents. For instance, the combination of Aditoprim and this compound against Trueperella pyogenes yielded an FICI of 0.37, indicating synergy nih.govfrontiersin.org. Similarly, Iclaprim in combination with this compound exhibited synergistic activity against a range of Gram-positive bacteria, H. influenzae, and selected Gram-negative bacteria, with mean FICI values ranging from 0.2 to 0.5 microbiologyresearch.orgmicrobiologyresearch.org. The combination of Trimethoprim-Sulfamethoxazole with Sertraline against multidrug-resistant S. aureus also showed a synergistic interaction, with an FICI of 0.5 scielo.br.

Time-Kill Curve Assays for Combination Therapies

Time-kill curve assays provide a dynamic assessment of antimicrobial efficacy over time. Research utilizing these assays has revealed pronounced killing effects and synergistic outcomes for this compound combinations. Combinations of Aditoprim and this compound demonstrated enhanced bacterial killing against T. pyogenes, with synergistic effects observed in time-kill studies nih.govfrontiersin.org. The combination of Trimethoprim-Sulfamethoxazole with Colistin against carbapenem-resistant Acinetobacter baumannii (CRAB) strains proved to be rapidly bactericidal, maintaining efficacy for up to 24 hours and showing synergy in a majority of tested isolates asm.org. Furthermore, studies involving β-lactams in combination with Trimethoprim-Sulfamethoxazole against Burkholderia pseudomallei indicated synergistic effects, with certain combinations exhibiting accelerated killing rates cabidigitallibrary.org. Time-kill experiments also showed synergy between Trimethoprim-Sulfamethoxazole and Moxifloxacin against Stenotrophomonas maltophilia strains that were susceptible to Moxifloxacin at low minimum inhibitory concentrations (MICs) plos.org.

Synergism with Folate Pathway Inhibitors (e.g., Trimethoprim (B1683648), Aditoprim)

The foundational synergy of this compound lies in its combination with other inhibitors of the bacterial folate synthesis pathway. This compound targets dihydropteroate (B1496061) synthase (DHPS), while Trimethoprim (TMP) and Aditoprim (ADP) inhibit dihydrofolate reductase (DHFR) drugbank.comoup.comnih.govresearchgate.net. This sequential blockade of two critical steps in the pathway leads to a potentiation of their individual effects, resulting in a synergistic outcome and a slower development of bacterial resistance drugbank.comnih.govresearchgate.net. Aditoprim, functioning similarly to Trimethoprim as a DHFR inhibitor, also exhibits synergistic activity when paired with this compound, reinforcing the established synergistic principle of targeting sequential steps in folate metabolism nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govfrontiersin.org.

Combined Activity with Non-Folate Pathway Agents (e.g., Polymyxin B, Quercetin)

This compound also demonstrates synergistic interactions with agents that operate outside the folate pathway. For instance, combinations of this compound with the phytochemical Quercetin have shown synergistic effects against bacterial pathogens like Staphylococcus aureus and Pseudomonas aeruginosa ijbs.comresearchgate.net. Quercetin has been reported to enhance the bactericidal efficacy of this compound and potentially mitigate its side effects researchgate.net. In the realm of antifungal therapy, this compound has displayed potent synergistic interactions with azole antifungals, such as Voriconazole and Itraconazole, against azole-resistant Candida auris. These combinations were observed to restore the fungistatic activity of the azoles against resistant isolates researchgate.netnih.gov. While Polymyxin B is mentioned in combination studies with other agents, direct synergistic interactions with this compound were not explicitly detailed in the provided literature ijbs.comicm.edu.plnih.govresearchgate.net.

Molecular Determinants of Synergistic Efficacy

The synergistic efficacy observed in this compound combinations is underpinned by specific molecular interactions and metabolic modulations. The synergy between Trimethoprim and this compound is a prime example of mutual potentiation: Trimethoprim's inhibition of the dihydropterin pyrophosphate (DHPPP) synthesis pathway potentiates this compound's action, while this compound's inhibition of DHPS limits de novo dihydrofolate production, thereby enhancing Trimethoprim's efficacy researchgate.net.

Table 2: Synergistic Interactions of this compound with Other Agents

| Combination Agent(s) | Target Organism(s) | Synergy Assessment Method | Synergy Outcome | Reference(s) |

| Trimethoprim (TMP) | Various bacteria | Sequential inhibition | Synergistic | drugbank.comoup.comnih.govresearchgate.net |

| Aditoprim (ADP) | Trueperella pyogenes | Checkerboard, Time-kill | Synergistic (FICI = 0.37) | nih.govfrontiersin.org |

| Iclaprim | Gram-positive bacteria, H. influenzae, selected Gram-negative bacteria | Checkerboard (FICI) | Synergistic (mean FICI 0.2–0.5) | microbiologyresearch.orgmicrobiologyresearch.org |

| Voriconazole | Candida auris (azole-resistant) | In vitro, In vivo | Synergistic, restored fungistatic activity | researchgate.netnih.gov |

| Itraconazole | Candida auris (azole-resistant) | In vitro | Synergistic, restored fungistatic activity | researchgate.netnih.gov |

| Quercetin | S. aureus, P. aeruginosa | In vitro, Time-kill | Synergistic, enhanced bactericidal efficacy | ijbs.comresearchgate.net |

| Colistin | Carbapenem-Resistant Acinetobacter baumannii (CRAB) | Time-kill | Rapidly bactericidal, synergistic (5/6 isolates) | asm.org |

| Moxifloxacin | Stenotrophomonas maltophilia (low MIC strains) | Time-kill | Synergistic | plos.org |

| Sertraline + Trimethoprim-Sulfamethoxazole | MDR S. aureus | Checkerboard (FICI) | Synergistic (FICI = 0.5) | scielo.br |

Mechanisms of Antimicrobial Resistance to Sulfamethoxazole

Target Enzyme Alterations

The most common form of resistance to sulfamethoxazole (B1682508) involves modifications to the target enzyme, dihydropteroate (B1496061) synthase (DHPS), which reduces the drug's binding affinity while preserving the enzyme's natural function.

Spontaneous mutations within the chromosomal folP gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme. rupahealth.commcmaster.ca These changes, often occurring in the active site, decrease the enzyme's affinity for this compound without significantly impacting its ability to bind to its natural substrate, para-aminobenzoic acid (pABA). rupahealth.comrcsb.org This selective pressure results in an increased minimum inhibitory concentration (MIC) of the drug required to inhibit bacterial growth. For instance, specific point mutations in the folP gene of Streptococcus mutans have been shown to confer substantial resistance to this compound. nih.govresearchgate.net Similarly, in Escherichia coli, point mutations in folP prevent the inhibitory action of sulfonamides. mcmaster.ca Studies on Pneumocystis jirovecii have also identified nonsynonymous point mutations in the DHPS gene, leading to amino acid substitutions at highly conserved positions, which are associated with sulfa drug resistance. nih.govscientificarchives.com

In some bacterial species, resistance arises from more significant alterations to the folP gene through recombination events. This process can introduce larger sequence changes than single point mutations. For example, in sulfonamide-resistant Streptococcus pyogenes, it is believed that changes in the DHPS gene were likely introduced via transformational recombinations. oup.com Similarly, some strains of Neisseria meningitidis have acquired a DHPS gene with significant sequence divergence, which is thought to be the result of recombination. nih.gov These recombinational events can lead to a modified DHPS enzyme with a significantly reduced affinity for sulfonamides.

A primary mechanism for the widespread dissemination of high-level this compound resistance is the acquisition of mobile genetic elements, such as plasmids and transposons, that carry alternative drug-resistant DHPS genes, known as sul genes. biorxiv.orgresearchgate.net These genes encode for DHPS variants (Sul1, Sul2, Sul3) that are intrinsically resistant to sulfonamides but still efficiently catalyze the synthesis of dihydropteroate. rupahealth.combiorxiv.org

The sul1 gene is often found as part of the 3'-conserved segment of class 1 integrons, which can also carry genes for resistance to other antibiotics. nih.govoup.com The sul2 gene is frequently located on small, non-conjugative plasmids or large, transmissible multiresistance plasmids. nih.govnih.gov The sul3 gene, a more recently discovered variant, has also been identified on plasmids in clinical isolates. oup.com The acquisition of these sul genes allows bacteria to bypass the inhibitory effect of this compound, leading to high levels of resistance. nih.govnih.gov

| Gene | Location | Associated Mobile Genetic Elements |

| sul1 | Often part of the 3'-conserved segment | Class 1 integrons, Transposons (e.g., Tn21 family) oup.comnih.gov |

| sul2 | Frequently found on plasmids | Small non-conjugative or large transmissible plasmids, Integrative conjugative elements (e.g., SXT) nih.govnih.govbrieflands.com |

| sul3 | Identified on plasmids | Plasmids oup.com |

Permeability Barrier and Efflux Pump Mechanisms

Bacterial resistance to this compound can also be achieved by limiting the intracellular concentration of the drug. This is accomplished through modifications to the cell's permeability and the action of efflux pumps. oup.comoup.com

The outer membrane of Gram-negative bacteria, for instance, can act as a natural permeability barrier. nih.gov However, the primary mechanism in this category is the active transport of the drug out of the cell by efflux pumps. researchgate.netoup.com These pumps are membrane proteins that recognize and expel a wide range of compounds, including antibiotics. microbialcell.com In Pseudomonas aeruginosa, the MexAB-OprM multidrug efflux system has been shown to be a major contributor to intrinsic resistance to both this compound and trimethoprim (B1683648). researchgate.netnih.gov Similarly, in Burkholderia pseudomallei, the BpeEF-OprC efflux pump can confer resistance to co-trimoxazole (B1683656) (a combination of this compound and trimethoprim) by actively pumping both drugs out of the cell. nih.govasm.org The AcrAB-TolC efflux pump is a known resistance mechanism in Escherichia coli. nih.gov

| Efflux Pump System | Organism | Effect on this compound |

| MexAB-OprM | Pseudomonas aeruginosa | Contributes to intrinsic resistance researchgate.netnih.gov |

| BpeEF-OprC | Burkholderia pseudomallei | Efflux of this compound, leading to resistance nih.govasm.org |

| AcrAB-TolC | Escherichia coli | Known resistance mechanism nih.gov |

Regulatory Changes in Target Enzymes

Another mechanism of resistance involves regulatory changes that lead to the overproduction of the target enzyme, DHPS. oup.com By increasing the concentration of DHPS within the cell, the inhibitory effect of a given concentration of this compound can be overcome. This overproduction can result from mutations in promoter regions or other regulatory elements that control the expression of the folP gene. While less common than target-site mutations or the acquisition of sul genes, this mechanism can contribute to reduced susceptibility to sulfonamides.

Metabolic Adaptations and Alternative Pathways in Resistance

Bacteria can also develop resistance to this compound through metabolic adaptations that either bypass the need for the targeted pathway or compensate for its inhibition. oup.com

One such adaptation involves mutations in genes other than folP that affect the folate biosynthesis pathway. For example, in Burkholderia pseudomallei, mutations in the folM gene, which encodes a pterin (B48896) reductase, have been found to contribute to co-trimoxazole resistance. nih.govasm.org Loss-of-function mutations in folM are thought to increase the metabolic flux towards the synthesis of the folate precursor, dihydropterin pyrophosphate, thereby mitigating the inhibitory effect of this compound. nih.gov

Furthermore, some bacteria may be able to circumvent the effects of this compound by acquiring the ability to utilize exogenous folate from their environment, such as from a host organism. rcsb.org This bypasses the need for de novo folate synthesis, rendering inhibitors of this pathway, like this compound, ineffective. rcsb.org Another metabolic resistance strategy is the hyperproduction of p-aminobenzoic acid (pABA), the natural substrate of DHPS. nih.gov By increasing the concentration of pABA, the bacteria can outcompete the inhibitory this compound for binding to the active site of the enzyme. nih.gov

Exogenous Thymidine (B127349) Uptake and Thymineless Death Survival Mechanisms

This compound's mode of action, in conjunction with trimethoprim, leads to a state known as "thymineless death" in susceptible bacteria. This occurs because the blockage of the folate pathway ultimately inhibits the synthesis of thymidine, a crucial component of DNA. Without thymidine, bacteria are unable to replicate their DNA, leading to cell death.

However, some bacteria can evade this fate by utilizing an alternative pathway: the uptake of exogenous thymidine from their environment. nih.gov This mechanism allows the bacteria to bypass the de novo synthesis pathway that is inhibited by this compound. Studies, particularly in Staphylococcus aureus, have demonstrated that the presence of external thymidine can significantly reduce the bactericidal activity of the this compound-trimethoprim combination. nih.govfrontiersin.org

Thymidine-dependent small colony variants (TD-SCVs) are a notable example of this survival strategy. These variants often harbor mutations in the thyA gene, which encodes thymidylate synthase, a key enzyme in thymidine production. frontiersin.org To survive, TD-SCVs upregulate thymidine transporters, enhancing their ability to scavenge this nucleoside from the host environment. frontiersin.org Research has shown that even low concentrations of thymidine can be sufficient for some bacterial strains to survive what would otherwise be a lethal exposure to this compound. nih.gov

Alterations in Core Metabolic Functions (e.g., ATP Levels, Carbohydrate Metabolism)

One critical factor is the cellular level of adenosine (B11128) triphosphate (ATP). Studies have shown that limiting ATP production can improve the survival of bacteria like S. aureus when treated with this compound. nih.gov This can be achieved through various means, including the use of agents that disrupt the proton motive force, such as CCCP, or by using substances like arsenate that directly inactivate ATP. nih.gov Furthermore, mutations in genes involved in central metabolic pathways, such as the phosphotransferase system gene ptsI, have been linked to both reduced cellular ATP and enhanced survival during this compound treatment. oup.com

Adaptive mutations in genes that encode for enzymes involved in carbohydrate, nucleotide, and amino acid metabolism are frequently identified in bacteria cultured with this compound and low thymidine. oup.comnih.gov These mutations support the theory that a reduction in metabolic rate is a common mechanism for surviving the stress induced by this antibiotic. By slowing down their metabolic processes, bacteria can decrease their demand for the products of the folate pathway, thereby mitigating the effects of this compound.

Horizontal Gene Transfer of Resistance Determinants

The dissemination of this compound resistance is largely driven by the horizontal gene transfer (HGT) of specific resistance genes, known as sul genes. These genes encode alternative dihydropteroate synthase (DHPS) enzymes that are not inhibited by sulfonamides. oup.com The primary sul genes associated with this compound resistance are sul1, sul2, and sul3.

These resistance determinants are frequently located on mobile genetic elements (MGEs), which facilitate their transfer between different bacteria, including across species and genera. nih.gov Key MGEs involved in the spread of sul genes include:

Plasmids: These are self-replicating extrachromosomal DNA molecules that can be transferred between bacteria through conjugation. frontiersin.org Plasmids often carry multiple antibiotic resistance genes, contributing to the development of multidrug-resistant strains. The sul2 and sul3 genes are commonly found on plasmids. frontiersin.org

Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. frontiersin.org The sul1 gene is often part of the Tn21 family of transposons. oup.com

Integrons: These are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. Class 1 integrons are strongly associated with the dissemination of sul1. oup.comnih.gov The sul1 gene is typically found in the 3'-conserved segment of these integrons. nih.gov

The prevalence of these MGEs in bacterial populations has led to the widespread distribution of sul genes. For instance, studies on uropathogenic Escherichia coli have shown that HGT plays a more significant role than clonal expansion in the rising rates of this compound resistance. oup.comoup.com

| Sulfonamide Resistance Gene | Associated Mobile Genetic Elements | Commonly Found In |

| sul1 | Class 1 Integrons, Transposons (e.g., Tn21 family) | Escherichia coli, Salmonella enterica, Stenotrophomonas maltophilia, Acinetobacter spp., Pseudomonas aeruginosa |

| sul2 | Plasmids (often small, non-conjugative), Transposons | Escherichia coli, Salmonella enterica, Stenotrophomonas maltophilia |

| sul3 | Plasmids | Escherichia coli, Salmonella enterica |

Epidemiology and Molecular Characterization of Resistance (Research Methodologies)

Understanding the spread and evolution of this compound resistance relies on various research methodologies that allow for the epidemiological surveillance and molecular characterization of resistant bacteria. These techniques are crucial for tracking the prevalence of resistance genes and understanding the genetic context of resistance.

Polymerase Chain Reaction (PCR) is a fundamental tool for detecting the presence of specific sul genes (sul1, sul2, and sul3) in bacterial isolates. rupahealth.combiotechnologia-journal.org Conventional, real-time, and multiplex PCR assays are designed with specific primers that amplify these resistance genes, providing a rapid and sensitive method for their identification. frontiersin.orgrupahealth.com

DNA Sequencing , including Sanger sequencing and next-generation sequencing (NGS), is used to confirm the identity of amplified sul genes and to identify potential mutations. nih.gov NGS, in particular, allows for the comprehensive analysis of the entire genome of a resistant bacterium, providing insights into the co-occurrence of different resistance genes and their association with various MGEs. nih.gov

Southern Blot Hybridization is a technique used to determine the location of sul genes within the bacterial genome, for example, whether they are located on the chromosome or on plasmids. frontiersin.org This method helps in understanding the potential for horizontal transfer of these genes.

Conjugation Experiments are performed in the laboratory to demonstrate the transferability of this compound resistance. nih.gov These experiments involve co-culturing a resistant donor bacterium with a susceptible recipient and then selecting for recipient cells that have acquired resistance, confirming that the resistance determinants are located on a transferable MGE like a plasmid. nih.gov

Molecular Typing Methods , such as Pulsed-Field Gel Electrophoresis (PFGE) and Multilocus Sequence Typing (MLST), are used to analyze the clonal relatedness of resistant isolates. frontiersin.org This helps in determining whether an outbreak of resistant infections is due to the spread of a single clone or the horizontal transfer of resistance genes between different strains.

| Research Methodology | Purpose | Key Findings in this compound Resistance Research |

| Polymerase Chain Reaction (PCR) | Detection and quantification of specific sul genes. | High prevalence of sul1 and sul2 in clinical and environmental isolates. nih.govbrieflands.com |

| DNA Sequencing | Confirmation of gene identity, discovery of new resistance alleles, and genomic context analysis. | Identification of genetic linkages between sul genes and other antibiotic resistance genes on MGEs. nih.gov |

| Southern Blot Hybridization | Determination of the genomic location of sul genes (plasmid or chromosome). | Confirmation that sul genes are frequently located on plasmids, indicating a high potential for HGT. frontiersin.org |

| Conjugation Experiments | Assessment of the transferability of resistance determinants. | Demonstration of the successful transfer of sul-carrying plasmids between different bacterial species. nih.govnih.gov |

| Molecular Typing (PFGE, MLST) | Analysis of the genetic relatedness of bacterial isolates. | Elucidation of the roles of both clonal expansion and HGT in the spread of this compound resistance. frontiersin.org |

Pharmacokinetic and Pharmacodynamic Research Methodologies for Sulfamethoxazole

Bioanalytical Method Development and Validation for Quantification in Biological Matrices

Accurate quantification of Sulfamethoxazole (B1682508) in biological fluids such as plasma and urine is fundamental for pharmacokinetic studies. This involves developing and validating sensitive, specific, and robust analytical methods.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique frequently employed for the simultaneous determination of this compound and Trimethoprim (B1683648) in various biological matrices nih.govijrps.comjapsonline.comresearchgate.netscispace.com. This technique allows for precise quantification even at low concentrations, which is essential for pharmacokinetic profiling.

Sample preparation typically involves techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from interfering biological components ijrps.comresearchgate.netscispace.com. More recently, dried plasma spots (DPS) and dried urine spots (DUS) have been utilized as alternative matrices, simplifying sample collection, storage, and transport, and requiring less sample volume nih.gov.

Chromatographic separation is commonly achieved using reversed-phase columns, such as C8 or C18, with mobile phases typically consisting of acetonitrile (B52724) and buffer solutions (e.g., ammonium (B1175870) formate) under gradient or isocratic elution nih.govijrps.comresearchgate.netscispace.com. Detection is performed using MS/MS, often in Multiple Reaction Monitoring (MRM) mode, which enhances specificity and sensitivity nih.govscispace.com.

Method validation for LC-MS/MS assays involves rigorous assessment of parameters including selectivity, linearity, accuracy, precision, recovery, and stability nih.govijrps.comjapsonline.comresearchgate.netscispace.comijrps.comijpsonline.com. For instance, a validated LC-MS/MS method for this compound in human plasma has demonstrated linearity over a range of 320.635 ng/mL to 22009.900 ng/mL ijrps.comijrps.com. Another study reported validated ranges of 1000–500,000 ng/mL for SMX in both dried plasma and urine spots nih.gov.

Table 5.1.1: Example Validation Ranges for this compound (SMX) Quantification by LC-MS/MS

| Matrix | Analyte | Validated Range (ng/mL) | Reference |

| Dried Plasma Spots | SMX | 1000–500,000 | nih.gov |

| Dried Urine Spots | SMX | 1000–500,000 | nih.gov |

| Human Plasma | SMX | 320.635–22009.900 | ijrps.comijrps.com |

High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV or Diode Array Detection (DAD), remains a prevalent technique for this compound analysis, often for its application in pharmaceutical formulations and biological matrices ijpsonline.comscielo.org.coumt.edu.pk.

Typical HPLC methods utilize C18 columns with mobile phases composed of methanol (B129727) and water mixtures, with pH adjustments often made using phosphoric acid scielo.org.coumt.edu.pk. Detection wavelengths are specific to the analyte, with 268 nm commonly used for this compound ijpsonline.comumt.edu.pk.

Validation of HPLC methods ensures their suitability for quality control and pharmacokinetic studies. These validations typically include assessments of selectivity, linearity, precision, and accuracy ijpsonline.comscielo.org.coumt.edu.pk. For example, an HPLC-UV method demonstrated linearity for SMX in the range of 0.5–50 µg/mL, with good precision and accuracy ijpsonline.com.

Beyond LC-MS/MS and HPLC, other analytical techniques have been explored for this compound quantification. Capillary Zone Electrophoresis (CZE) has been used for the simultaneous determination of SMX and TMP in human plasma nih.govijrps.com. Spectroscopic methods, including UV-Vis spectrophotometry, FT-IR, and amperometry, have also been applied, particularly for the analysis of SMX in pharmaceutical formulations ijrps.comumt.edu.pkresearchgate.net. Furthermore, electroanalytical methods such as Square Wave Voltammetry and Differential Pulsed Voltammetry have been investigated for SMX determination researchgate.net.

In Vitro Pharmacodynamic Models

In vitro pharmacodynamic models are essential for understanding the antimicrobial activity of this compound, including its time-dependent killing effects and minimum inhibitory/bactericidal concentrations.

Time-kill studies are designed to evaluate the rate and extent of bacterial killing or inhibition by an antimicrobial agent over a defined period. These studies typically involve incubating bacteria with various concentrations of the drug and enumerating viable colony-forming units (CFUs) at different time points umich.eduresearchgate.netresearchgate.netnih.govnih.gov.

Research has utilized time-kill studies to assess this compound's activity against various pathogens, including Staphylococcus aureus, Stenotrophomonas maltophilia, and Escherichia coli umich.eduresearchgate.netresearchgate.netnih.govnih.govresearchgate.net. Findings from these studies indicate that this compound can exhibit bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) effects depending on the bacterial species and drug concentration relative to the Minimum Inhibitory Concentration (MIC) umich.edu. For instance, studies comparing SMX/TMP against S. maltophilia and E. coli have shown limited killing of S. maltophilia even at concentrations several times the MIC, while demonstrating more significant killing against E. coli researchgate.netresearchgate.netnih.govnih.gov. In some S. aureus models, SMX was found to be bacteriostatic at 1x MIC and bactericidal at simulated peak serum concentrations (Cmax), with complete eradication observed in some instances at exposures 9.8–39.2 times the MIC umich.edu.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period frontiersin.orgemerypharma.comresearchgate.net. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the initial bacterial inoculum emerypharma.comnih.gov. These assays are fundamental for determining bacterial susceptibility to antibiotics.

Studies have reported varying MIC values for this compound against different bacterial strains. For Chlamydia species, MICs have ranged from 0.0039 μg/mL to 256 μg/mL, indicating significant strain-specific differences in susceptibility frontiersin.org. In studies involving Staphylococcus aureus, median MICs have been reported around 9.5 mg/L (equivalent to 9.5 μg/mL) researchgate.net. The determination of both MIC and MBC is crucial, as an MIC only indicates inhibition, while an MBC confirms that the agent is truly lethal to the microorganism emerypharma.com. These values are critical for interpreting susceptibility testing and guiding the selection of appropriate antimicrobial therapy emerypharma.comresearchgate.net.

Table 5.2.2: Example Minimum Inhibitory Concentrations (MICs) for this compound (SMX)

| Microorganism | Strain/Context | MIC Range (μg/mL) | Reference |

| Chlamydia | Field strains | 64–256 | frontiersin.org |

| Chlamydia | Strain S45/6 | 0.0039 | frontiersin.org |

| Staphylococcus aureus | TB patients (median) | 9.5 | researchgate.net |

Compound Name Table:

this compound (SMX)

Trimethoprim (TMP)

Toxicological and Immunological Mechanisms of Sulfamethoxazole Adverse Effects

Reactive Metabolite Formation and Toxicity

The toxicity of sulfamethoxazole (B1682508) is largely attributed to its bioactivation into chemically reactive metabolites, which can disrupt cellular functions and trigger immune responses.

This compound undergoes metabolic transformation, primarily in the liver, to generate reactive intermediates. The initial and critical step in this toxification pathway is the N-hydroxylation of this compound, catalyzed predominantly by the cytochrome P450 enzyme CYP2C9 researchgate.netuwo.canih.govingentaconnect.com. This process yields this compound hydroxylamine (B1172632) (SMX-HA). SMX-HA is an unstable intermediate that can undergo spontaneous auto-oxidation to form a more reactive nitroso intermediate, SMX-NO researchgate.netuwo.catandfonline.comwashington.edu. While N-acetylation is the major detoxification pathway for SMX, the N-hydroxylation pathway leads to the formation of these immunologically relevant reactive metabolites uwo.ca. The mitochondrial amidoxime (B1450833) reducing component (mARC) has been identified as an enzyme system capable of reducing SMX-HA back to the parent compound, SMX, thus playing a role in its detoxification researchgate.net.

The reactive metabolites, particularly SMX-HA and SMX-NO, are implicated in direct cellular toxicity. SMX-HA has been shown to induce lymphocyte toxicity and suppress cellular proliferation in vitro nih.govresearchgate.netresearchgate.net. This toxicity is mediated, in part, through the induction of apoptosis, a programmed cell death pathway. Evidence for SMX-HA-induced apoptosis includes the externalization of phosphatidylserine (B164497) and internucleosomal DNA fragmentation, observed in various cell types nih.govresearchgate.netresearchgate.net. Furthermore, SMX-HA and SMX-NO can deplete crucial cellular antioxidants such as glutathione (B108866) (GSH) and cysteine (CYS), potentially leading to oxidative stress and subsequent cell damage nih.gov. The parent drug, SMX, typically does not exhibit significant direct toxicity or induce apoptosis in immune cell subpopulations nih.govnih.gov.

A key aspect of this compound's toxicity is its selective impact on specific immune cell populations. Studies have demonstrated that SMX-HA exhibits pronounced cytotoxicity towards CD8+ T-cells. For instance, at a concentration of 100 µM, SMX-HA induced approximately 67% cell death in CD8+ T-cells, while causing only about 8% cell death in CD4+ T-cells nih.govresearchgate.net. Lymphocytes, in general, appear more susceptible to the cytotoxic effects of SMX-NO compared to neutrophils nih.gov. Research has identified CD8+ T lymphocytes as the predominant cell type affected by SMX-HA-induced cytotoxicity nih.gov.

Table 1: Cytotoxicity of SMX-HA on Immune Cell Subpopulations

| Cell Subpopulation | SMX-HA Concentration | Percentage of Cell Death (%) | Mechanism | Reference |

| CD8+ T-cells | 100 µM | 67 ± 7% | Apoptosis | nih.govresearchgate.net |

| CD4+ T-cells | 100 µM | 8 ± 4% | Apoptosis | nih.govresearchgate.net |

| CD19+ B-cells | 100 µM | Minimal (not specified) | Apoptosis | nih.govresearchgate.net |

| Lymphocytes | Not specified | More sensitive to SMX-NO | Cytotoxicity | nih.gov |

| Neutrophils | Not specified | Less sensitive to SMX-NO | Cytotoxicity | nih.gov |

Immunological Hypersensitivity Reactions: Molecular and Cellular Basis

This compound-induced hypersensitivity reactions involve intricate interactions between the drug, its metabolites, and the adaptive immune system, particularly T-cells.

T-cell recognition of this compound can occur through distinct mechanisms. The classical hapten-carrier model suggests that reactive metabolites like SMX-NO covalently bind to self-proteins, forming hapten-carrier complexes that are processed and presented by antigen-presenting cells (APCs) to T-cells uwo.catandfonline.com. However, emerging evidence supports the "pharmacological interaction with immune receptors" (p-i) concept, which posits that drugs can directly interact with immune receptors without prior processing or covalent binding tandfonline.comfrontiersin.orgjst.go.jp. In the context of SMX, this includes direct interaction with the T-cell receptor (p-i TCR) jst.go.jpkarger.com. Studies indicate that the majority of T-cell clones from SMX-allergic individuals recognize SMX when it is presented non-covalently aai.orgaai.org. SMX can bind to specific sites on TCRs, potentially altering their conformation and influencing their affinity for MHC-peptide complexes frontiersin.orgkarger.com. While some T-cell clones are specific for non-covalently bound SMX, a smaller fraction may respond to SMX modified by its reactive metabolites, such as nitroso-SMX aai.orgaai.org.

Beyond direct TCR interaction, this compound can also engage with Major Histocompatibility Complex (MHC) molecules. This interaction, often termed "p-i HLA" (pharmacological interaction with MHC), involves the non-covalent binding of SMX to MHC-peptide complexes on APCs tandfonline.comfrontiersin.orgjst.go.jpkarger.comaai.orgjci.org. This pathway is MHC-restricted but does not require intracellular drug metabolism or processing aai.orgjci.org. Evidence suggests that fixed APCs, incapable of antigen processing, can still present SMX in an MHC-restricted manner, supporting this direct presentation mechanism jci.org. The binding of SMX to MHC-peptide complexes is characterized as labile and of low affinity, with its presenting capacity diminishing upon washing the drug-incubated APCs aai.orgjci.org. While the hapten-carrier model relies on covalent modification by metabolites, the p-i concept highlights the role of non-covalent binding of the parent drug to either TCR or MHC molecules in initiating T-cell activation tandfonline.comfrontiersin.orgjst.go.jp. The prevailing view is that the primary immune stimulation in SMX hypersensitivity is directed towards non-covalently bound SMX aai.orgaai.org.

Table 2: Mechanisms of T-cell Recognition of this compound

| Drug/Metabolite | Interaction Type | Binding Mechanism | Target | Consequence | Reference |

| SMX | p-i TCR | Non-covalent | TCR | T-cell activation, altered TCR conformation | frontiersin.orgjst.go.jpkarger.com |

| SMX | p-i MHC | Labile, low-affinity non-covalent | MHC-peptide complex | MHC-restricted presentation, processing-independent activation | aai.orgjci.org |

| SMX-NO | Hapten-carrier | Covalent binding to protein | Protein conjugate | Hapten mechanism, processing and presentation of peptide fragments | uwo.catandfonline.com |

| SMX | Non-covalent | Low-affinity | MHC-peptide complexes | Processing- and metabolism-independent pathway | aai.orgaai.org |

Compound Name List:

this compound (SMX)

this compound Hydroxylamine (SMX-HA)

Nitroso-SMX (SMX-NO)

Molecular Basis of Drug Interactions Involving Sulfamethoxazole

Inhibition of Hepatic Metabolism: Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2C8)

Sulfamethoxazole (B1682508) is a known inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP2C9 and, to a lesser extent, CYP2C8. nih.govfda.gov These enzymes are critical for the metabolism of a wide array of drugs. By inhibiting these enzymes, this compound can decrease the clearance of co-administered drugs that are CYP2C9 or CYP2C8 substrates, leading to their accumulation and an increased risk of adverse effects. ebmconsult.comnih.gov

CYP2C9 Inhibition:

This compound acts as a selective and competitive inhibitor of CYP2C9. ebmconsult.comresearchgate.net This inhibition is clinically significant for drugs that are primarily metabolized by this enzyme and have a narrow therapeutic index, such as the anticoagulant warfarin (B611796) and certain antidiabetic medications. drugs.comempathia.ai

Warfarin: The potent S-enantiomer of warfarin is extensively metabolized by CYP2C9. ebmconsult.com Co-administration of this compound can lead to a significant increase in warfarin's plasma concentration and anticoagulant effect, elevating the International Normalized Ratio (INR) and the risk of bleeding. drugs.comempathia.ai Studies have shown a substantial increase in the risk of over-anticoagulation when this compound (often in combination with trimethoprim) is initiated in patients on stable warfarin therapy. ebmconsult.comdrugs.com

Sulfonylureas: Oral hypoglycemic agents like glipizide, glyburide, and glimepiride (B1671586) are also substrates of CYP2C9. empathia.airesearchgate.net this compound can inhibit their metabolism, leading to elevated plasma concentrations and an increased risk of severe hypoglycemia. empathia.ainih.gov

Phenytoin (B1677684): The anticonvulsant phenytoin is metabolized by CYP2C9. fda.govempathia.ai this compound can inhibit its metabolism, potentially leading to phenytoin toxicity, which can manifest as neurological symptoms. empathia.aidrugs.commeded101.com

In vitro studies have quantified the inhibitory potential of this compound. For instance, in human liver microsomes, this compound selectively inhibited CYP2C9-mediated tolbutamide (B1681337) hydroxylation with an apparent IC50 value of 544 µM. nih.gov Another study investigating the interaction with glimepiride found that this compound exhibited competitive inhibition of CYP2C9-mediated glimepiride hydroxylation with an apparent IC50 value of 400 µMole. jptcp.com

| Co-administered Drug | Metabolic Pathway | Clinical Consequence of Inhibition by this compound |

|---|---|---|

| Warfarin | Metabolism of S-warfarin by CYP2C9 ebmconsult.com | Increased INR and risk of bleeding drugs.comempathia.ai |

| Sulfonylureas (e.g., glipizide, glyburide, glimepiride) | Metabolism by CYP2C9 empathia.airesearchgate.net | Increased risk of severe hypoglycemia empathia.ainih.gov |

| Phenytoin | Metabolism by CYP2C9 fda.govempathia.ai | Increased risk of phenytoin toxicity empathia.aidrugs.commeded101.com |

CYP2C8 Inhibition:

While this compound is a more potent inhibitor of CYP2C9, its co-formulation with trimethoprim (B1683648), a selective inhibitor of CYP2C8, can lead to clinically relevant interactions involving this enzyme as well. nih.govresearchgate.net

Modulation of Renal Tubular Secretion

This compound and its metabolites are primarily eliminated by the kidneys through both glomerular filtration and active tubular secretion. droracle.ai This process can be a site of drug interactions.